4-(Chloromethoxy)-1,2-difluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
4-(chloromethoxy)-1,2-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
InChI Key |
ACYJZMMNXFYGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethoxy 1,2 Difluorobenzene
Analysis of Established Synthetic Pathways for Chloromethoxy-Substituted Fluorinated Aromatics
The synthesis of chloromethoxy-substituted fluorinated aromatic compounds is not widely documented in readily available literature. However, established methodologies for the synthesis of structurally related compounds, such as chloromethylated and other alkoxylated fluorinated aromatics, provide a strong foundation for devising viable synthetic routes. These strategies can be broadly categorized into two main approaches: the direct introduction of a chloromethyl or related group onto the aromatic ring, followed by ether formation, or the construction of the chloromethoxy moiety through functional group interconversions.
Strategies Involving Chloromethylation of Difluorobenzene Scaffolds
A primary strategy for the synthesis of 4-(chloromethoxy)-1,2-difluorobenzene involves the initial chloromethylation of a 1,2-difluorobenzene (B135520) scaffold. This approach introduces a reactive chloromethyl group onto the aromatic ring, which can then be further manipulated to form the desired chloromethoxy ether.
Electrophilic chloromethylation, often known as the Blanc reaction, is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a highly electrophilic species, likely a chloromethyl cation or a related complex, which then attacks the electron-rich aromatic ring. stackexchange.com
For the synthesis of a precursor to this compound, 1,2-difluorobenzene would be the starting material. The fluorine atoms are deactivating groups, which can make electrophilic substitution more challenging compared to benzene (B151609). fluorine1.ru However, the chloromethylation of fluorinated aromatic compounds has been successfully demonstrated. For instance, the chloromethylation of 1,2-difluorobenzene has been reported to yield 3,4-difluorobenzyl chloride. In a documented procedure, 1,2-difluorobenzene was reacted with freshly prepared bis(chloromethyl) ether in the presence of concentrated sulfuric acid at low temperatures to afford 3,4-difluorobenzyl chloride in 58% yield (based on 74% conversion). fluorine1.ru
| Reactants | Reagents | Conditions | Product | Yield |
| 1,2-Difluorobenzene | bis(chloromethyl) ether, concentrated H₂SO₄, Chloroform | 3-7°C, 1.5 hours | 3,4-Difluorobenzyl chloride | 58% |
Data derived from a study on the chloromethylation of polyfluoroaromatic compounds. fluorine1.ru
This resulting 3,4-difluorobenzyl chloride could then potentially be converted to the target compound through subsequent reactions, such as reaction with a suitable oxygen source under conditions that would favor the formation of the chloromethoxy ether.
An alternative approach involves the direct reaction of a difluorophenol, specifically 3,4-difluorophenol (B1294555), with a reagent that can introduce the chloromethyl group onto the phenolic oxygen. However, the direct formation of aryl chloromethyl ethers from phenols and common chloromethylating agents like dichloromethane (B109758) can be problematic. The initially formed chloromethyl ether is often more reactive than the starting materials and can react with another molecule of the phenoxide, leading to the formation of a more stable diaryloxymethane as a significant byproduct. sciencemadness.org
For example, the reaction of potassium phenolate (B1203915) with dichloromethane, even in the presence of a phase-transfer catalyst, has been shown to primarily yield diphenoxymethane. sciencemadness.org This suggests that a direct and high-yielding synthesis of this compound from 3,4-difluorophenol and a simple chloromethylating agent is unlikely to be efficient. More specialized reagents or reaction conditions would be necessary to favor the formation of the desired chloromethyl ether and prevent the formation of the diaryloxymethane byproduct.
Functional Group Interconversions Leading to the Chloromethoxy Moiety
Another major strategy involves the formation of the chloromethoxy group through the modification of other functional groups already present on the difluorinated aromatic ring. This can be achieved either by forming the ether linkage first, followed by chlorination, or by converting a hydroxymethyl group to the desired chloromethoxy functionality.
A plausible synthetic route to this compound is the etherification of 3,4-difluorophenol with a suitable chloromethyl precursor. This Williamson ether synthesis-type reaction would involve the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide, which would then react with an electrophilic chloromethyl species.
A suitable reagent for this transformation would be chloromethyl methyl ether (MOM-Cl) or a related chloroalkyl ether. orgsyn.orgorganic-chemistry.org The reaction would likely proceed under basic conditions to deprotonate the 3,4-difluorophenol.
| Phenol | Reagent | Base | Product (Hypothetical) |
| 3,4-Difluorophenol | Chloromethyl methyl ether | K₂CO₃ or similar | 4-(Methoxymethoxy)-1,2-difluorobenzene |
While this reaction would lead to a methoxymethyl (MOM) protected phenol rather than the target chloromethoxy compound, it demonstrates the principle of forming an ether linkage with a fluorinated phenol. To obtain the desired this compound, a reagent that delivers a chloromethyl group that remains as such would be needed. The use of reagents like bis(chloromethyl) ether under carefully controlled conditions might be explored, though the potential for side reactions would be high.
A well-established method for the synthesis of benzyl (B1604629) chlorides is the chlorination of the corresponding benzyl alcohols. This approach can be applied to the synthesis of a precursor to this compound. The starting material for this route would be (3,4-difluorophenyl)methanol. This alcohol can be prepared through various standard organic synthesis methods, such as the reduction of 3,4-difluorobenzaldehyde.
The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. acs.org The reaction of an alcohol with thionyl chloride typically proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
| Starting Material | Reagent | Product |
| (3,4-Difluorophenyl)methanol | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-1,2-difluorobenzene |
This transformation is a standard procedure for the conversion of benzylic alcohols to benzyl chlorides. acs.org
Once 4-(chloromethyl)-1,2-difluorobenzene is synthesized, it can then be envisioned to undergo a reaction that would lead to the formation of the chloromethoxy group. However, the direct conversion of a chloromethyl group to a chloromethoxy group in this context is not a straightforward or commonly documented transformation. It is more likely that the 4-(chloromethyl)-1,2-difluorobenzene would serve as a precursor for other derivatives.
Regioselective Synthesis Considerations for 1,2-Difluorobenzene Derivatives
The directing effects of the fluorine substituents on the 1,2-difluorobenzene ring are paramount in any synthetic strategy. Fluorine is an ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density through resonance, despite being inductively withdrawing. However, the strong electron-withdrawing inductive effect of the two fluorine atoms deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions.
A more viable strategy for introducing a substituent at the 4-position of 1,2-difluorobenzene involves a nucleophilic aromatic substitution (SNAr) pathway on an appropriately activated precursor. For instance, the synthesis of the crucial intermediate, 3,4-difluorophenol, can be envisioned through the hydrolysis of a suitable 4-substituted-1,2-difluorobenzene derivative where the substituent is a good leaving group.
Alternatively, the regioselectivity of electrophilic substitution on 1,2-difluorobenzene can be exploited, although with the aforementioned challenges. The introduction of a hydroxyl group to form a difluorophenol isomer is a key step. The subsequent etherification to introduce the chloromethoxy group would then proceed via O-alkylation. The primary challenge in the initial step is to achieve selective substitution at the 4-position, para to one fluorine and meta to the other. The electronic and steric environment created by the two fluorine atoms will dictate the regiochemical outcome of this substitution.
Exploration of Novel and Green Chemistry Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of synthesizing this compound, several green chemistry principles can be applied, particularly in the etherification step.
Phase-transfer catalysis (PTC) represents a powerful green methodology for O-alkylation reactions. researchgate.netcrdeepjournal.org This technique allows for the reaction of water-soluble and organic-soluble reactants in a heterogeneous system, often eliminating the need for hazardous, anhydrous solvents. For the synthesis of this compound from 3,4-difluorophenol, a phase-transfer catalyzed reaction with a chloromethylating agent in a biphasic system would offer significant advantages in terms of reduced solvent waste and milder reaction conditions. The use of recyclable and environmentally friendly catalysts and solvents is a key aspect of this approach. orgsyn.org
The synthesis of the chloromethylating agent itself, chloromethyl methyl ether (MOM-Cl), can also be approached from a green chemistry perspective. A simple and rapid procedure for the synthesis of chloromethyl methyl ether and other chloroalkyl ethers involves the zinc(II) salt-catalyzed reaction between acetals and acid halides. nih.govorganic-chemistry.org This method can proceed with near-quantitative yield and minimizes exposure to the carcinogenic haloalkyl ether. organic-chemistry.org Furthermore, the development of greener methods for the synthesis of chloromethyl ethylene (B1197577) carbonate from CO2 and epichlorohydrin (B41342) highlights the ongoing efforts to replace hazardous reagents with more sustainable alternatives. mdpi.com
Solvent selection is another critical component of green synthesis. The use of deep eutectic solvents (DESs) has been shown to control regioselectivity in nucleophilic substitution reactions of difluorobenzene derivatives, offering a recyclable and often biodegradable alternative to conventional volatile organic compounds. researchgate.net
Catalytic Systems and Reaction Optimization in Synthesizing this compound
The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalytic systems and the optimization of reaction parameters.
For the key O-alkylation step to form the ether linkage, various catalytic approaches have been explored for analogous phenol alkylations. researchgate.netncl.res.in Phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are highly effective in promoting O-alkylation by transporting the phenoxide ion from the aqueous phase to the organic phase where it can react with the alkylating agent. researchgate.netmdpi.com The choice of the specific phase-transfer catalyst can significantly impact the reaction rate and yield.
The synthesis of the chloromethyl ether reagent can be catalyzed by Lewis acids. Zinc(II) salts have been shown to be highly efficient catalysts for the reaction of acetals with acid halides to produce chloroalkyl ethers in high yields. nih.govorganic-chemistry.org Optimization of this reaction would involve screening different Lewis acids, catalyst loading, temperature, and reaction time to maximize the yield and minimize by-product formation.
Reaction optimization is a multifactorial process. For the O-alkylation of 3,4-difluorophenol, a systematic study would be necessary to determine the optimal conditions. This would include the screening of various catalysts, solvents (including biphasic and solvent-free systems), bases, temperatures, and stoichiometric ratios of the reactants. The data below illustrates a hypothetical optimization table for the phase-transfer catalyzed synthesis of an aryl ether, demonstrating the type of experimental design that would be employed.
Table 1: Hypothetical Optimization of Aryl Ether Synthesis via Phase-Transfer Catalysis
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | TBAB | Toluene/H₂O | NaOH | 80 | 75 |
| 2 | TEBAC | Toluene/H₂O | NaOH | 80 | 72 |
| 3 | TBAB | Dichloromethane/H₂O | NaOH | 60 | 68 |
| 4 | TBAB | Toluene/H₂O | K₂CO₃ | 80 | 85 |
| 5 | TBAB | Toluene/H₂O | K₂CO₃ | 100 | 92 |
| 6 | Aliquat 336 | Toluene/H₂O | K₂CO₃ | 100 | 95 |
This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.
Chemical Reactivity and Transformation Pathways of 4 Chloromethoxy 1,2 Difluorobenzene
Reactivity of the Chloromethoxy Group
The chloromethoxy group, -OCH₂Cl, is the primary site of chemical reactivity in 4-(chloromethoxy)-1,2-difluorobenzene. The carbon atom of the chloromethyl unit is electrophilic due to the presence of two electronegative atoms, oxygen and chlorine. This makes it a prime target for nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is characteristic of α-chloroethers and benzylic halides. wikipedia.org
Nucleophilic Substitution Reactions of the Chloromethoxy Moiety
Nucleophilic substitution is the most common reaction pathway for this compound. The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, resulting in the displacement of the chloride leaving group. masterorganicchemistry.comwikipedia.org The general mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.
This compound can act as an alkylating agent to form new ether linkages. This is a key application in organic synthesis, often used to introduce the (1,2-difluoro-4-phenoxy)methyl protecting group. The reaction typically follows the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org
In these reactions, an alcohol or a phenol (B47542) is first deprotonated by a base to form a more potent nucleophile, an alkoxide or a phenoxide, respectively. This nucleophile then attacks the chloromethyl carbon of this compound to form a new ether.
Table 1: Examples of Alkylation and Arylation Reactions
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Sodium Ethoxide | 1-(Ethoxymethyl)-4,5-difluoro-2-(phenoxymethyl)benzene | Williamson Ether Synthesis |
| Sodium Phenoxide | 1,2-Difluoro-4-(phenoxymethyl)benzene | Williamson Ether Synthesis |
Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the chloride ion and forming a new carbon-nitrogen bond. This results in the formation of substituted amines. With primary amines, further alkylation can occur to yield secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. wikipedia.org
Amides can also act as nucleophiles, although they are generally weaker than amines. The reaction would typically require a base to deprotonate the amide, forming a more reactive amidate anion.
Table 2: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Product Class |
|---|---|---|
| Ammonia | (3,4-Difluorophenoxy)methanamine | Primary Amine |
| Diethylamine | N-((3,4-Difluorophenoxy)methyl)-N-ethylethanamine | Tertiary Amine |
| Aniline | N-((3,4-Difluorophenoxy)methyl)aniline | Secondary Amine |
As discussed in the context of ether formation, alcohols and phenols are common oxygen-based nucleophiles that react with this compound. miracosta.edulibretexts.orglibretexts.org The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. miracosta.edulibretexts.orglibretexts.org This method is a standard procedure for synthesizing unsymmetrical ethers. libretexts.orglibretexts.org
Carboxylate anions, derived from carboxylic acids, can also serve as oxygen nucleophiles, leading to the formation of esters.
Table 3: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Product | Product Class |
|---|---|---|
| Methanol (with base) | 1,2-Difluoro-4-(methoxymethyl)benzene | Ether |
| Phenol (with base) | 1,2-Difluoro-4-(phenoxymethyl)benzene | Ether |
Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. Enolates, generated from ketones or esters by treatment with a strong base, can react with this compound to form α-alkylated carbonyl compounds.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon nucleophiles. wikipedia.org They are expected to react with the chloromethyl group to form a new carbon-carbon bond, effectively coupling the organic group from the organometallic reagent to the (3,4-difluorophenoxy)methyl moiety. wikipedia.org
Table 4: Reactions with Carbon-Based Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Acetone Enolate | 1-(3,4-Difluorophenoxy)propan-2-one | C-Alkylation |
| Phenylmagnesium Bromide | 1-(Benzhydryloxymethyl)-2,3-difluorobenzene | Grignard Reaction |
Radical Reactions Involving the Chloromethoxy Moiety
While nucleophilic substitution is the dominant pathway, the chloromethoxy group can also undergo radical reactions, particularly under conditions that favor homolytic bond cleavage, such as exposure to UV light or the presence of radical initiators. youtube.comyoutube.compressbooks.pub The carbon-chlorine bond can break homolytically to form a (3,4-difluorophenoxy)methyl radical and a chlorine radical. youtube.comyoutube.compressbooks.pub
This benzylic-type radical is stabilized by resonance with the adjacent oxygen atom and the aromatic ring. Once formed, this radical can participate in various radical chain reactions, such as halogenation or addition to alkenes. youtube.com For instance, in the presence of excess chlorine and light, further chlorination could potentially occur, though such reactions are often less selective than nucleophilic substitutions. youtube.com
Table 5: Species in Radical Reactions
| Species | Formula | Role |
|---|---|---|
| (3,4-Difluorophenoxy)methyl radical | C₇H₅F₂O• | Intermediate |
Reduction Pathways of the Chloromethoxy Group
The chloromethoxy group (-OCH₂Cl) is a functional group that can undergo reduction through several pathways, primarily targeting the cleavage of the carbon-chlorine bond or the carbon-oxygen bond. As a chloromethyl ether, this group is known for its reactivity, particularly the lability of the chlorine atom, which makes it susceptible to nucleophilic displacement and reduction.
Reduction of the C-Cl bond would transform the chloromethoxy group into a methoxy (B1213986) group (-OCH₃). This transformation is typically achieved using standard reducing agents capable of hydrogenolysis, such as hydrogen gas with a palladium catalyst (H₂/Pd) or other metal-based reducing systems. The benzyl-like position of the chlorine atom, adjacent to an oxygen and an aromatic system, facilitates its removal.
Alternatively, more vigorous reduction conditions could lead to the cleavage of the ether linkage (C-O bond), resulting in the formation of 3,4-difluorophenol (B1294555). This process, however, generally requires harsher reagents like strong acids (e.g., HBr or HI) or specific metal-based reducing agents known for ether cleavage. The choice of reducing agent and reaction conditions determines the selectivity between C-Cl and C-O bond cleavage.
Table 1: Potential Reduction Products of this compound
| Starting Material | Reagents/Conditions | Major Product | Functional Group Transformation |
|---|---|---|---|
| This compound | Mild Hydrogenolysis (e.g., H₂/Pd) | 4-Methoxy-1,2-difluorobenzene | -OCH₂Cl → -OCH₃ |
Mechanistic Investigations of Key Transformations of this compound
The study of the reaction mechanisms of this compound is crucial for understanding its chemical behavior and potential applications. While specific experimental data for this compound is not extensively available in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of analogous aryl chloromethyl ethers. The primary site of reactivity is the chloromethoxy group, which is known to be a potent alkylating agent. The transformation pathways of this compound are expected to be dominated by nucleophilic substitution reactions where the chloride ion is displaced.
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic parameters for the reactions of this compound have not been extensively reported. However, the kinetics of related chloromethyl ethers have been studied, and these can provide a basis for understanding the reactivity of the title compound. Solvolysis reactions of chloromethyl ethers, for instance, are known to proceed through mechanisms with significant SN1 character.
The rate of these reactions would be influenced by several factors, including the polarity of the solvent, the nature of the nucleophile, and the electronic effects of the difluorobenzene ring. The two fluorine atoms on the aromatic ring are electron-withdrawing, which would be expected to destabilize any developing positive charge on the benzylic carbon, thus potentially slowing down an SN1-type reaction compared to an unsubstituted analogue.
A hypothetical kinetic study for a substitution reaction of this compound with a nucleophile (Nu⁻) could be represented by the following equation:
4-(ClCH₂O)-1,2-F₂C₆H₃ + Nu⁻ → 4-(NuCH₂O)-1,2-F₂C₆H₃ + Cl⁻
The rate law for such a reaction, if it were to proceed via an SN1 mechanism, would likely be first order, depending only on the concentration of the electrophile:
Rate = k[this compound]
To provide a quantitative understanding, a data table illustrating hypothetical kinetic data for the reaction in various solvents is presented below. It is important to note that this data is illustrative and not based on experimental measurements for this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 25 |
| Acetone | 21 | 1.5 x 10³ |
| Ethanol | 24.5 | 5.8 x 10⁴ |
| Water | 80.1 | 9.7 x 10⁶ |
Thermodynamic analysis of these transformations would involve the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. For a spontaneous substitution reaction, ΔG would be negative. The bond dissociation energy of the C-Cl bond in the chloromethoxy group and the energy of the newly formed bond with the nucleophile would be key components of the enthalpy change.
A hypothetical table of thermodynamic parameters for a substitution reaction is provided for illustrative purposes:
| Parameter | Value |
| ΔH° (kJ/mol) | -45 |
| ΔS° (J/mol·K) | +20 |
| ΔG° (kJ/mol) | -51 |
Identification and Characterization of Reaction Intermediates
The key reactive intermediate in many transformations of this compound is anticipated to be an oxocarbenium ion. This intermediate would form through the heterolytic cleavage of the carbon-chlorine bond, a process that can be facilitated by a polar solvent or a Lewis acid catalyst.
The structure of this proposed intermediate would be a resonance-stabilized cation, with the positive charge delocalized between the carbon and the oxygen atoms:
[4-(CH₂⁺-O)-1,2-F₂C₆H₃ ↔ 4-(CH₂=O⁺)-1,2-F₂C₆H₃]
The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring would likely have a destabilizing effect on this carbocation, making its formation less favorable compared to analogous compounds without such substituents.
The identification and characterization of such a transient species would typically involve advanced spectroscopic techniques. For instance, in situ NMR spectroscopy at low temperatures could potentially allow for the direct observation of the oxocarbenium ion. Computational chemistry could also be employed to model the structure and stability of this intermediate and the transition states leading to its formation.
A summary of the expected characteristics of the primary reaction intermediate is presented in the table below:
| Intermediate | Structure | Method of Detection | Key Features |
| Oxocarbenium Ion | Resonance-stabilized cation | Low-temperature NMR, Computational modeling | Planar geometry at the cationic center; delocalized positive charge. |
Further mechanistic studies, including isotopic labeling experiments, could provide more definitive evidence for the proposed reaction pathways and the involvement of specific intermediates in the transformations of this compound.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor to Complex Fluorinated Organic Architectures
The strategic placement of fluorine atoms and a reactive chloromethyl ether on the benzene (B151609) ring makes 4-(Chloromethoxy)-1,2-difluorobenzene a sought-after precursor for the synthesis of a wide array of complex fluorinated molecules. The presence of the difluoro substitution pattern influences the electronic properties of the aromatic ring, often enhancing the metabolic stability and binding affinity of the final target molecules, a desirable trait in medicinal chemistry and agrochemical research.
Role in the Construction of Functionalized Aromatic Systems
The chloromethoxy group serves as a versatile handle for the introduction of various functionalities onto the difluorinated aromatic core. This reactive moiety readily undergoes nucleophilic substitution reactions with a diverse range of nucleophiles, including alcohols, phenols, thiols, and amines. This reactivity allows for the facile attachment of different substituents, leading to the creation of a library of functionalized aromatic systems. The fluorine atoms on the ring can direct the regioselectivity of further electrophilic aromatic substitution reactions, providing a pathway to polysubstituted and highly functionalized benzene derivatives that are otherwise challenging to synthesize.
Utility in the Synthesis of Scaffolds for Chemical Research
In the pursuit of novel bioactive compounds and materials, the development of new molecular scaffolds is of paramount importance. This compound proves to be an instrumental starting material for the construction of unique and diverse chemical scaffolds. The ability to introduce a variety of side chains via the chloromethoxy group, coupled with the potential for further modifications on the aromatic ring, enables the generation of three-dimensional molecular frameworks. These scaffolds can then be elaborated into more complex structures, serving as the foundation for the discovery of new chemical entities with potential applications in various fields of research.
Contribution to Molecular Diversity through Derivatization
The generation of molecular diversity is a cornerstone of modern drug discovery and materials science. This compound significantly contributes to this endeavor through its extensive derivatization potential. The reactivity of the chloromethoxy group is a key feature, allowing for a multitude of chemical transformations.
Below is a table summarizing the types of derivatization reactions that this compound can undergo to expand molecular diversity.
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |
| Etherification | Alcohols, Phenols | Alkoxy, Aryloxy |
| Thioetherification | Thiols, Thiophenols | Alkylthio, Arylthio |
| Amination | Amines (primary, secondary) | Substituted Aminomethyl |
| Azide Substitution | Sodium Azide | Azidomethyl |
| Cyanation | Cyanide salts | Cyanomethyl |
These derivatization reactions, often proceeding under mild conditions with high yields, enable the systematic exploration of the chemical space around the 1,2-difluorobenzene (B135520) core. The resulting library of compounds, each with unique physicochemical properties, provides a rich source for screening and identifying molecules with desired biological activities or material properties.
Strategic Intermediate in Patent Literature for Advanced Chemical Synthesis
The utility of this compound as a key synthetic intermediate is underscored by its appearance in the patent literature. In the competitive landscape of chemical research and development, novel and efficient synthetic routes to valuable compounds are often protected by patents. The inclusion of this compound in these synthetic schemes highlights its strategic importance in the preparation of proprietary molecules.
While specific details of its applications are often proprietary, its role as a crucial building block in multi-step syntheses of complex targets is evident. These patents often describe the synthesis of novel pharmaceuticals, agrochemicals, or materials where the unique structural features imparted by the this compound moiety are essential for the desired function of the final product. Its presence in the patent literature solidifies its status as a valuable and non-trivial component in the toolbox of synthetic organic chemists.
Theoretical and Computational Chemistry Studies of 4 Chloromethoxy 1,2 Difluorobenzene
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within 4-(Chloromethoxy)-1,2-difluorobenzene and predicting its reactivity.
DFT calculations are employed to determine the energies and shapes of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the regions around the fluorine and oxygen atoms are predicted to be electronegative, while the hydrogen atoms of the chloromethyl group would exhibit a more electropositive character. These maps are invaluable for predicting how the molecule will interact with other reagents.
Illustrative Data on Predicted Electronic Properties: Disclaimer: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available. The values are based on trends observed in similar fluorinated and ether-containing aromatic compounds.
| Property | Predicted Value | Method |
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G(d,p) |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies. For this compound, the key degree of freedom is the rotation around the C-O bond of the methoxy (B1213986) group. A potential energy surface scan, where the dihedral angle of the C-C-O-C bond is systematically varied, can reveal the most stable conformers. It is anticipated that the orientation of the chloromethyl group relative to the benzene (B151609) ring will be governed by a balance of steric and electronic effects.
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes at a given temperature. These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states.
Hypothetical Conformational Energy Profile: Disclaimer: The data below is for illustrative purposes to demonstrate the output of a conformational analysis and is not derived from published research on this specific molecule.
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 0° (Planar) | 2.5 |
| 60° | 0.8 |
| 90° (Perpendicular) | 0.0 |
| 120° | 0.9 |
| 180° (Planar) | 3.0 |
Quantum Chemical Elucidation of Reaction Mechanisms and Energetics
Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions involving this compound. These methods can map out the entire reaction pathway, from reactants to products, identifying transition states and intermediates.
A key application would be to study the nucleophilic substitution reactions at the chloromethyl group, a common reaction for such functionalities. Computational methods can model the approach of a nucleophile, the formation of the transition state, and the departure of the chloride leaving group. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted.
Furthermore, these calculations can elucidate the role of the difluorobenzene ring in modulating the reactivity of the chloromethoxy side chain. The electron-withdrawing fluorine atoms are expected to influence the stability of any charged intermediates or transition states, thereby affecting the reaction energetics.
Illustrative Reaction Energetics for a Hypothetical SN2 Reaction: Disclaimer: The following values are hypothetical and serve to illustrate the type of data generated from quantum chemical studies of reaction mechanisms.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Molecule + Nu-) | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Products (Substituted Molecule + Cl-) | -5.8 |
Prediction of Spectroscopic Properties for Structural Analysis
Computational chemistry can predict various spectroscopic properties of this compound, which are crucial for its experimental characterization. By simulating its spectra, researchers can gain insights into its structure and bonding.
NMR Spectroscopy: Quantum mechanical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. These predictions are highly valuable for assigning the peaks in an experimental spectrum and confirming the molecule's structure. The predicted shifts are sensitive to the electronic environment of each nucleus.
Table of Predicted Spectroscopic Data: Disclaimer: This table contains hypothetical data based on typical values for the functional groups present and is for illustrative purposes only.
| Spectrum Type | Predicted Peak/Shift | Assignment |
| 1H NMR | δ 5.6 ppm | -O-CH2-Cl |
| 13C NMR | δ 75 ppm | -O-CH2-Cl |
| 19F NMR | δ -140 ppm | C-F |
| IR | 1250 cm-1 | C-F Stretch |
| IR | 1100 cm-1 | C-O Stretch |
| IR | 750 cm-1 | C-Cl Stretch |
Advanced Analytical Characterization in Research Applications
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. For derivatives of 4-(Chloromethoxy)-1,2-difluorobenzene, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing derivatives of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For a hypothetical derivative, key chemical shifts can be predicted. The protons on the aromatic ring will appear in the range of 6.8-7.5 ppm, with their splitting patterns revealing their relative positions. The protons of the chloromethoxy group (-O-CH₂-Cl) would typically resonate at approximately 5.5-6.0 ppm.
¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. The aromatic carbons will have signals between 110-160 ppm, with those bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The carbon of the chloromethoxy group is expected around 70-80 ppm.
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum will show signals corresponding to the fluorine atoms on the benzene (B151609) ring, and their chemical shifts and coupling constants provide valuable information about their electronic environment and proximity to other atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key vibrational frequencies for derivatives of this compound would include:
C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹.
C-O-C stretching: Characteristic peaks around 1000-1250 cm⁻¹.
C-Cl stretching: Absorptions typically found in the 600-800 cm⁻¹ range.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the aromatic ring in this compound derivatives. The presence of the benzene ring will result in characteristic absorption bands in the ultraviolet region, typically around 200-300 nm. The exact position of these bands can be influenced by the substituents on the aromatic ring.
| Technique | Expected Observations for a Hypothetical Derivative | Structural Information Gained |
| ¹H NMR | Aromatic protons: 6.8-7.5 ppm; -OCH₂Cl protons: 5.5-6.0 ppm | Number and environment of hydrogen atoms |
| ¹³C NMR | Aromatic carbons: 110-160 ppm (with C-F splitting); -OCH₂Cl carbon: 70-80 ppm | Carbon skeleton and functional groups |
| ¹⁹F NMR | Signals for aromatic fluorine atoms | Electronic environment of fluorine atoms |
| FT-IR | C-F stretch: 1100-1300 cm⁻¹; C-O-C stretch: 1000-1250 cm⁻¹; C-Cl stretch: 600-800 cm⁻¹ | Presence of key functional groups |
| UV-Vis | Absorption bands around 200-300 nm | Information on the conjugated aromatic system |
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For derivatives of this compound, reversed-phase HPLC is often the method of choice. tentamus.com
Stationary Phase: A nonpolar stationary phase, such as C18 or C8, is typically used. Fluorinated stationary phases can also offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com
Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. The composition of the mobile phase can be adjusted to optimize the separation.
Detection: A UV detector is commonly used, as the aromatic ring of the derivatives absorbs UV light.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. brewerscience.com Given that many derivatives of this compound are likely to be sufficiently volatile, GC is a powerful tool for their analysis.
Stationary Phase: A variety of capillary columns with different stationary phases (e.g., nonpolar polydimethylsiloxane (B3030410) or more polar phases) can be used depending on the specific derivative.
Carrier Gas: An inert gas, such as helium or nitrogen, is used as the mobile phase.
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both separation and structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile or thermally sensitive compounds. | Volatile and thermally stable compounds. |
| Stationary Phase | C18, C8, or fluorinated phases. | Polydimethylsiloxane, polyethylene (B3416737) glycol, etc. |
| Mobile Phase | Liquid solvent mixture (e.g., water/acetonitrile). | Inert gas (e.g., helium, nitrogen). |
| Common Detector | UV Detector, Mass Spectrometer (LC-MS). | Flame Ionization Detector (FID), Mass Spectrometer (GC-MS). |
Advanced NMR and Mass Spectrometry in Elucidating Complex Reaction Products
For complex reaction mixtures or novel derivatives, one-dimensional NMR and basic mass spectrometry may not be sufficient for complete structural elucidation. Advanced techniques provide more detailed connectivity and fragmentation information.
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments are crucial for determining the complete structure of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish neighboring proton relationships within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which is useful for determining stereochemistry. diva-portal.org
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the elemental composition and fragmentation pathways of complex molecules.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental formula of a molecule.
Tandem Mass Spectrometry (MS/MS): Involves isolating a specific ion (the parent ion) and then fragmenting it to produce a series of daughter ions. The fragmentation pattern provides detailed structural information. For a derivative of this compound, characteristic fragmentation might involve the loss of the chloromethyl group, cleavage of the ether bond, or fragmentation of the aromatic ring.
| Technique | Information Provided | Application in Characterizing Derivatives |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C). | Assembling the molecular structure by connecting different fragments. |
| High-Resolution MS (HRMS) | Precise mass-to-charge ratio. | Determination of the elemental formula of the parent compound and its fragments. |
| Tandem MS (MS/MS) | Fragmentation patterns of selected ions. | Elucidating the structure of unknown reaction products by analyzing how they break apart. |
Future Research Directions and Broader Impact in Chemical Innovation
Untapped Synthetic Potential and New Methodologies
The primary untapped potential of 4-(chloromethoxy)-1,2-difluorobenzene lies in the reactivity of the chloromethoxy group. This functional group is a well-established precursor for the introduction of a methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. However, its utility extends far beyond this role. The chloromethyl ether moiety is highly reactive towards a wide array of nucleophiles, making it a versatile handle for constructing more complex molecular architectures.
The difluorinated benzene (B151609) ring also influences the reactivity of the chloromethoxy group. The electron-withdrawing nature of the fluorine atoms can modulate the electrophilicity of the chloromethyl carbon, potentially altering its reactivity profile compared to non-fluorinated analogs. quora.com This could be exploited for selective reactions in the presence of other electrophilic sites.
Future research could focus on exploring novel transformations of the chloromethoxy group in this specific fluorinated context. For instance, its reaction with various carbon, nitrogen, oxygen, and sulfur nucleophiles could lead to a diverse range of derivatives. This is analogous to the well-known Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. masterorganicchemistry.com In this case, the chloromethoxy group can be considered a specialized alkyl halide.
New methodologies could involve the development of catalytic systems that enable chemo- and regioselective functionalization of the molecule. For example, transition-metal-catalyzed cross-coupling reactions could potentially be developed to form carbon-carbon or carbon-heteroatom bonds at the chloromethoxy position under mild conditions.
Integration into High-Throughput Synthesis and Screening Platforms
The reactivity of the chloromethoxy group makes this compound an ideal candidate for integration into high-throughput synthesis (HTS) and screening platforms. HTS allows for the rapid generation of large libraries of compounds for biological screening. researchgate.net The ability of this compound to react readily with a diverse set of building blocks would enable the creation of extensive and structurally varied compound libraries.
For example, a library of potential drug candidates could be synthesized by reacting this compound with a collection of alcohols, phenols, amines, or thiols in a parallel fashion. The resulting ethers, amines, and thioethers could then be screened for biological activity. The presence of the difluorobenzene moiety is particularly advantageous in this context, as fluorine substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. researchgate.net
Furthermore, the fluorine atoms can serve as valuable probes in 19F NMR-based screening, a powerful technique for identifying and characterizing ligand binding to biological targets. acs.orgadelphi.edu The distinct 19F NMR signal of the difluorinated ring would allow for rapid and sensitive detection of binding events, facilitating the identification of promising lead compounds from the synthesized libraries.
Broader Implications for Fluorine Chemistry and Specialty Chemicals Research
The exploration of the chemistry of this compound would contribute to the broader field of fluorine chemistry. acs.org Understanding the interplay between the fluorine substituents and the reactive chloromethoxy group can provide valuable insights into the fundamental principles of organofluorine chemistry. numberanalytics.com This knowledge can be applied to the design of other novel fluorinated building blocks with tailored reactivity and properties.
In the realm of specialty chemicals, this compound and its derivatives could find applications in various sectors. The unique combination of a reactive functional group and a fluorinated aromatic core could be leveraged in the development of advanced materials, such as polymers and liquid crystals, where the fluorine atoms can impart desirable properties like thermal stability and specific electronic characteristics. numberanalytics.com The demand for high-performance, specialized fluorine-containing chemicals is on the rise, driven by technological advancements in various industries. samreal.comstraitsresearch.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
